Cas no 41376-19-6 ([1,1'-Biphenyl]methanol(9CI))

[1,1'-Biphenyl]methanol(9CI) structure
[1,1'-Biphenyl]methanol(9CI) structure
Product Name:[1,1'-Biphenyl]methanol(9CI)
CAS-nummer:41376-19-6
MF:C13H12O
MW:184.233783721924
CID:330817
PubChem ID:76229
Update Time:2025-04-19

[1,1'-Biphenyl]methanol(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • [1,1'-Biphenyl]methanol(9CI)
    • (2-phenylphenyl)methanol
    • 5-bromo-3-oxido-2,1,3-benzoxadiazol-3-ium
    • 41376-19-6
    • 2-Phenylbenzyl alcohol
    • 2-Biphenylmethanol, 99%
    • InChI=1/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2
    • JFD 03959
    • (2-phenylphenyl)methan-1-ol
    • Biphenylmethanol
    • CHEMBL333825
    • (1,1'-Biphenyl)methanol
    • EN300-1862841
    • MFCD00004620
    • AS-58698
    • o-Phenyl benzyl alcohol
    • AMY38634
    • 2-phenylbenzylalcohol
    • ortho-phenylbenzyl alcohol
    • J-017467
    • biphenyl-2-ylmethanol
    • [1,1'-Biphenyl]-2-ylmethanol
    • NSC-97773
    • 2-Biphenylmethanol
    • 2-hydroxymethylbiphenyl
    • SCHEMBL117091
    • AKOS015856399
    • VKTQADPEPIVMHK-UHFFFAOYSA-
    • NS00049656
    • Maybridge1_004234
    • o-Phenylbenzyl alcohol
    • {[1,1'-biphenyl]-2-yl}methanol
    • SY282804
    • NSC97773
    • NSC 97773
    • HMS553I12
    • DAlc2-H_000049
    • 1,1'-Biphenyl-2-methanol
    • EINECS 220-892-7
    • [1,1'-Biphenyl]-2-ylmethanol #
    • Biphenyl-2-yl-methanol
    • 2-(Hydroxymethyl)biphenyl
    • CS-W017001
    • FT-0613327
    • DTXSID801031183
    • [1,1-Biphenyl]-2-ylmethanol
    • A819865
    • Biphenyl-2-methanol
    • 2928-43-0
    • [1,1'-Biphenyl]-2-methanol
    • Inchi: 1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2
    • InChI-sleutel: VKTQADPEPIVMHK-UHFFFAOYSA-N
    • LACHT: OCC1C=CC=CC=1C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 184.08886
  • Monoisotopische massa: 184.089
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 161
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2A^2
  • XLogP3: 2.7

Experimentele eigenschappen

  • Dichtheid: 1.093
  • Kookpunt: 335.1°Cat760mmHg
  • Vlampunt: 162.3°C
  • PSA: 20.23
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